molecular formula C25H26N2O7 B12149721 2-[(1'-acetyl-4-oxo-3,4-dihydrospiro[chromene-2,4'-piperidin]-7-yl)oxy]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide

2-[(1'-acetyl-4-oxo-3,4-dihydrospiro[chromene-2,4'-piperidin]-7-yl)oxy]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide

Cat. No.: B12149721
M. Wt: 466.5 g/mol
InChI Key: ZXKVHJNUKFOIBN-UHFFFAOYSA-N
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Description

2-[(1’-acetyl-4-oxo-3,4-dihydrospiro[chromene-2,4’-piperidin]-7-yl)oxy]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide is a complex organic compound with a unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1’-acetyl-4-oxo-3,4-dihydrospiro[chromene-2,4’-piperidin]-7-yl)oxy]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide typically involves multiple steps. The initial step often includes the formation of the spirocyclic core, followed by the introduction of functional groups through various organic reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process is designed to be cost-effective and environmentally friendly, with considerations for waste management and resource efficiency.

Chemical Reactions Analysis

Types of Reactions

2-[(1’-acetyl-4-oxo-3,4-dihydrospiro[chromene-2,4’-piperidin]-7-yl)oxy]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace certain functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as halides or alkyl groups.

Scientific Research Applications

2-[(1’-acetyl-4-oxo-3,4-dihydrospiro[chromene-2,4’-piperidin]-7-yl)oxy]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide has several scientific research applications:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It is investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: The compound is explored as a lead compound for drug development, particularly for targeting specific enzymes or receptors.

    Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-[(1’-acetyl-4-oxo-3,4-dihydrospiro[chromene-2,4’-piperidin]-7-yl)oxy]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-[(1’-acetyl-4-oxo-3,4-dihydrospiro[chromene-2,4’-piperidin]-7-yl)oxy]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide stands out due to its unique spirocyclic structure and the presence of multiple functional groups

Properties

Molecular Formula

C25H26N2O7

Molecular Weight

466.5 g/mol

IUPAC Name

2-(1'-acetyl-4-oxospiro[3H-chromene-2,4'-piperidine]-7-yl)oxy-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide

InChI

InChI=1S/C25H26N2O7/c1-16(28)27-8-6-25(7-9-27)14-20(29)19-4-3-18(13-22(19)34-25)33-15-24(30)26-17-2-5-21-23(12-17)32-11-10-31-21/h2-5,12-13H,6-11,14-15H2,1H3,(H,26,30)

InChI Key

ZXKVHJNUKFOIBN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CCC2(CC1)CC(=O)C3=C(O2)C=C(C=C3)OCC(=O)NC4=CC5=C(C=C4)OCCO5

Origin of Product

United States

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